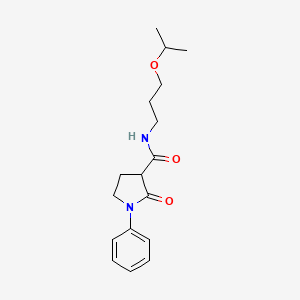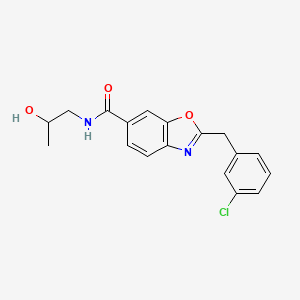
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
作用機序
The mechanism of action of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves its ability to inhibit the activity of certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the sensation of pain and heat, and its inhibition by N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to reduce pain and inflammation in animal models. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to inhibit the activity of other ion channels, including the acid-sensing ion channel 3 (ASIC3) and the voltage-gated sodium channel Nav1.7, which are involved in pain sensation and transmission.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channels, anti-inflammatory activity, and reduction of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models, which could make it useful in the study of mood disorders.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows for targeted inhibition of pain and inflammation. However, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been found to have off-target effects on other ion channels, which could complicate its use in certain experiments. Additionally, the solubility of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide can be a limitation, as it is relatively insoluble in water and requires the use of organic solvents for administration.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, including further optimization of its synthesis method, exploration of its potential applications in the study of neurological and inflammatory diseases, and investigation of its off-target effects on other ion channels. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide, as well as its potential interactions with other drugs. Overall, N-(4-bromophenyl)-4-phenoxybenzenesulfonamide shows great promise as a tool for scientific research, and further investigation into its properties and applications could lead to important advances in the fields of neuroscience and medicine.
合成法
The synthesis of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves several steps, starting with the reaction of 4-bromophenylamine with p-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(4-bromophenyl)-4-phenoxybenzenesulfonamide in its pure form. This synthesis method has been optimized over the years to improve yield and purity, and it has been found to be relatively straightforward and efficient.
科学的研究の応用
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to inhibit the activity of certain ion channels in the brain, which makes it a promising candidate for use in the study of neurological disorders such as epilepsy and chronic pain. N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, which could make it useful in the study of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-6-8-15(9-7-14)20-24(21,22)18-12-10-17(11-13-18)23-16-4-2-1-3-5-16/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCAWMUIVPHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6032644.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032663.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)